2-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE is a complex organic compound that features a benzodioxole moiety and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE typically involves multiple steps. One common method includes the formation of the benzodioxole ring followed by the construction of the tetrahydroquinoline core. The final step involves the esterification of the resulting compound with acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a COX inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE: Another benzodioxole derivative with potential therapeutic applications.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Compounds with similar structural motifs used in anticancer research.
Uniqueness
2-(1,3-BENZODIOXOL-5-YL)-3,3-DIMETHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL ACETATE is unique due to its specific combination of the benzodioxole and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H21NO4/c1-12(22)25-19-14-6-4-5-7-15(14)21-18(20(19,2)3)13-8-9-16-17(10-13)24-11-23-16/h4-10,18-19,21H,11H2,1-3H3 |
InChI Key |
UAUUBSHOVAJNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.